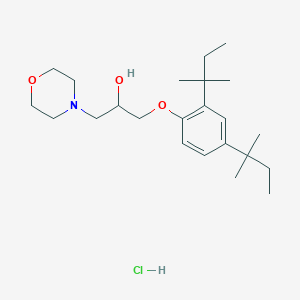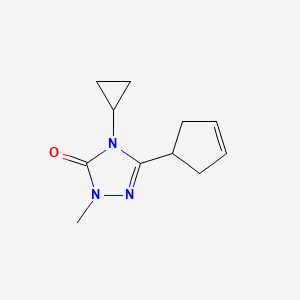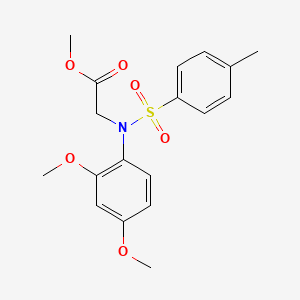![molecular formula C18H12BrNO4 B2450850 9-(3-Bromophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one CAS No. 867068-21-1](/img/structure/B2450850.png)
9-(3-Bromophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “9-(3-Bromophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one” is a complex organic molecule. It contains several functional groups and rings, including a bromophenyl group, a dioxolo ring, a furo ring, and a quinolinone ring .
Molecular Structure Analysis
The molecular structure of this compound is likely quite complex due to the presence of multiple ring structures and functional groups. The bromophenyl group, for example, is a phenyl ring (a six-membered carbon ring) with a bromine atom attached .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the bromine atom on the bromophenyl group could potentially be replaced by other groups in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the types and locations of functional groups, the presence of polar or nonpolar regions, and the overall shape and size of the molecule .Scientific Research Applications
Synthesis and Anticancer Potential
The compound has been used in the synthesis of novel thiazapodophyllotoxin analogues. These compounds demonstrate potential anticancer activity, as evidenced by a study that developed a catalyst-free synthesis of similar structures. This methodology provides a new chemical library for screening anticancer activity, featuring excellent yields and minimal environmental impact (Li, Lu, Yu, & Yao, 2015).
Multicomponent Synthesis
The compound has been involved in multicomponent synthesis methods under solvent-free conditions. Such methodologies are crucial for developing novel compounds with potential therapeutic applications. For instance, one study discussed the solvent-free synthesis of novel compounds using similar structures, highlighting the efficiency and environmental friendliness of this approach (Wu Xiao-xi, 2015).
Green Chemistry Applications
There's a growing emphasis on eco-compatible methods in chemical synthesis. For example, a study described the green and aqueous-mediated sonochemical synthesis of related compounds using TiO2 nanoparticles. This method underlines the importance of environmentally friendly procedures in chemical research (Bhardwaj, Singh, & Singh, 2019).
Conformational Analysis
The compound's derivatives have been studied for their conformational and configurational properties. Such studies are essential for understanding the physical and chemical properties of these compounds, which can have implications in drug design and other applications (Cuervo, Abonía, Cobo, & Glidewell, 2009).
Synthesis of Furoquinoline Scaffolds
The compound is used in the synthesis of furoquinoline scaffolds, which are important structures in medicinal chemistry. A study described the facile synthesis of fused quinolines through intramolecular cyclization, highlighting the compound's role in creating complex chemical structures (Li, Chang, Gao, & Gao, 2008).
Ultrasound-Promoted Synthesis
Innovative methods like ultrasound-promoted synthesis have been employed using structures similar to this compound. Such techniques can enhance reaction rates and yields, making them significant in research and industrial applications (Azarifar & Sheikh, 2012).
Mechanism of Action
Future Directions
properties
IUPAC Name |
8-(3-bromophenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),3(7),9,11(15)-tetraen-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrNO4/c19-10-3-1-2-9(4-10)16-11-5-14-15(24-8-23-14)6-12(11)20-13-7-22-18(21)17(13)16/h1-6,16,20H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIYZNFYIIBYER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(C3=CC4=C(C=C3N2)OCO4)C5=CC(=CC=C5)Br)C(=O)O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3-Bromophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2450767.png)
![1-(isobutylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2450770.png)
![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-3-methylbutanamide](/img/structure/B2450771.png)
![1-{4-[(Diethylamino)sulfonyl]-3,5-dimethylpyrazolyl}-2-[4-(tert-butyl)phenoxy] ethan-1-one](/img/structure/B2450776.png)
![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(m-tolyl)ethanone](/img/structure/B2450777.png)
![6-Hydroxy-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2450780.png)

![N-(3,4-dimethoxyphenyl)-1-(3-methylphenyl)-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B2450782.png)

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-phenylbutan-1-one](/img/structure/B2450785.png)

![2-(5,6-Dimethylpyrimidin-4-yl)-5-(4-methoxy-2,5-dimethylphenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2450788.png)

![N-phenyl-N-propan-2-yl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2450790.png)